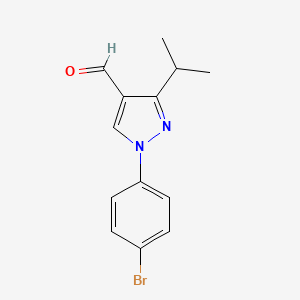

1-(4-bromophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Overview

Description

The compound “1-(4-bromophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 4-bromophenyl group, a propan-2-yl (or isopropyl) group, and a carbaldehyde (or formyl) group.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrazole ring, followed by various substitution reactions to add the different groups. The exact synthesis pathway would depend on the available starting materials and the specific reaction conditions.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the different groups attached at the 1, 3, and 4 positions. The bromophenyl group would likely contribute to the overall polarity of the molecule, while the isopropyl group would add some bulkiness to the structure.Chemical Reactions Analysis

As an organic compound, “1-(4-bromophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde” could undergo a variety of chemical reactions. The bromine atom on the phenyl ring could potentially be replaced in a substitution reaction, and the aldehyde group could be involved in various addition reactions or could be reduced to an alcohol.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromophenyl group could increase its density and boiling point compared to simpler pyrazoles. The aldehyde group could make it a polar molecule, which would influence its solubility in different solvents.Scientific Research Applications

Chemical Inhibition and Drug Metabolism

Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes highlights the importance of understanding how various chemical structures interact with liver enzymes. This knowledge is crucial for predicting drug-drug interactions and optimizing drug metabolism pathways (Khojasteh et al., 2011).

Heterocyclic Compound Synthesis

The reactivity of certain pyrazoline derivatives makes them valuable as building blocks for synthesizing various heterocyclic compounds. These applications include the development of new drugs and materials with potential pharmacological benefits (Gomaa & Ali, 2020).

Advanced Organic Synthesis Techniques

Innovative synthesis techniques for compounds like 2-fluoro-4-bromobiphenyl showcase the importance of developing new methods for manufacturing intermediates for pharmaceuticals and other chemical industries (Qiu et al., 2009).

Catalysis and Green Chemistry

Studies on Knoevenagel condensation products and organocatalytic synthesis of tetrahydrobenzo[b]pyrans emphasize the role of catalysis in producing biologically active molecules and advancing green chemistry principles (Tokala et al., 2022); (Kiyani, 2018).

Flavor Compounds in Foods

Research on branched chain aldehydes discusses their production and breakdown pathways, revealing insights into how chemical structures influence flavor in food products (Smit, Engels, & Smit, 2009).

Optoelectronic Materials

The exploration of quinazolines and pyrimidines in optoelectronic materials shows the potential of certain chemical structures in developing new materials for electronic and photonic applications (Lipunova et al., 2018).

Safety And Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment.

Future Directions

The study and application of this compound would likely depend on its intended use. If it shows promising biological activity, it could be further studied as a potential drug. Alternatively, it could be used as a building block in the synthesis of more complex molecules.

Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.

properties

IUPAC Name |

1-(4-bromophenyl)-3-propan-2-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O/c1-9(2)13-10(8-17)7-16(15-13)12-5-3-11(14)4-6-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREXVZJVFPOEKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C=C1C=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde | |

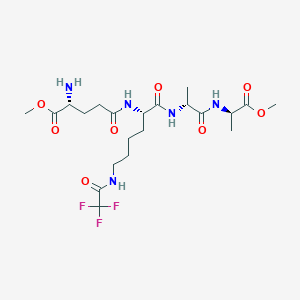

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

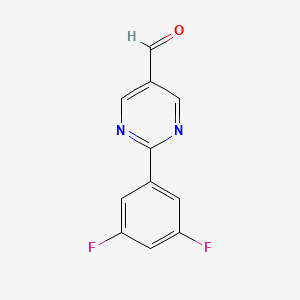

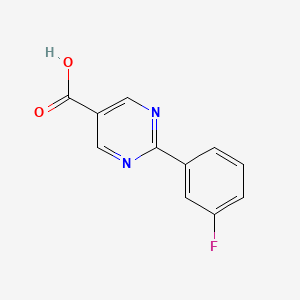

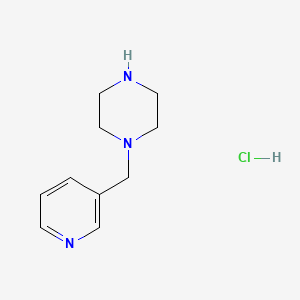

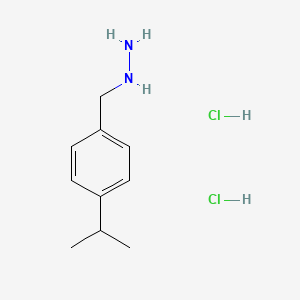

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid](/img/structure/B1438127.png)

![4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride](/img/structure/B1438145.png)